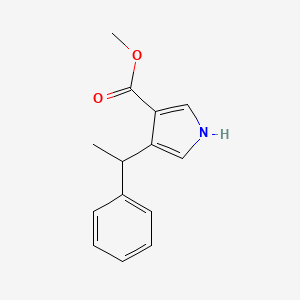

![molecular formula C8H7N3O2 B578725 Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate CAS No. 1234616-18-2](/img/structure/B578725.png)

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

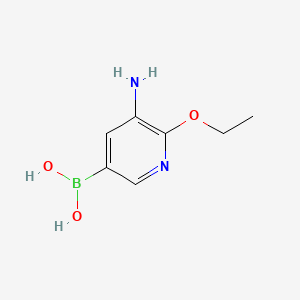

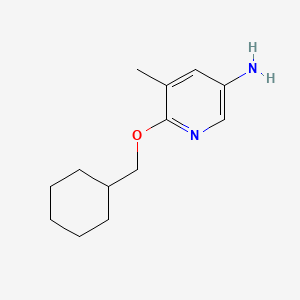

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of imidazopyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazole ring fused to a pyridine ring, with a methyl ester group attached to the fourth position of the pyridine ring.

Mécanisme D'action

Target of Action

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate is a novel imidazo[4,5-b]pyridine derivative . Imidazopyridines are known to be promising purine bioisosteres for potential medical applications . They have been used in the design of compounds with valuable medicinal properties . .

Mode of Action

Imidazopyridines, in general, are known to interact with various cellular pathways necessary for the proper functioning of cells .

Biochemical Pathways

Imidazopyridines are known to influence many cellular pathways necessary for the proper functioning of cells .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazopyridines, are known to improve selectivity, pharmacokinetics, and metabolic stability, and reduce different side effects, including toxicity .

Result of Action

Imidazopyridines are known to have a broad range of chemical and biological properties .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other compounds .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate typically involves the cyclization of 1-methyl-1H-imidazol-4-amine with acetylene or fumarate/maleate dicarboxylates, followed by thermal intramolecular hetero-cyclization . This method allows for the formation of the imidazopyridine core with high regioselectivity.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the imidazole ring to a dihydroimidazole derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions of the imidazopyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions include N-oxides, dihydroimidazopyridines, and various substituted derivatives with potential biological activities.

Applications De Recherche Scientifique

Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate has significant applications in scientific research, particularly in:

Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.

Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure and function of purines.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: Utilized in the development of novel materials with unique electronic and optical properties.

Comparaison Avec Des Composés Similaires

Imidazo[4,5-b]pyridine: Known for its use in medicinal chemistry as a bioisostere of purines.

Imidazo[1,2-a]pyridine: Exhibits luminescent properties and is used in optoelectronic devices.

Imidazo[1,5-a]pyridine: Versatile compound with applications in materials science and pharmaceuticals

Uniqueness: Methyl 1H-imidazo[4,5-C]pyridine-4-carboxylate stands out due to its specific substitution pattern and the presence of a methyl ester group, which can influence its reactivity and biological activity. This unique structure allows for the exploration of novel chemical transformations and the development of new therapeutic agents.

Propriétés

IUPAC Name |

methyl 1H-imidazo[4,5-c]pyridine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-13-8(12)7-6-5(2-3-9-7)10-4-11-6/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEVKUBOBFVAQDL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=CC2=C1N=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Pyridin-3-ylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B578652.png)

![6-(trifluoromethyl)spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopentane]](/img/structure/B578656.png)

![3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine](/img/structure/B578658.png)